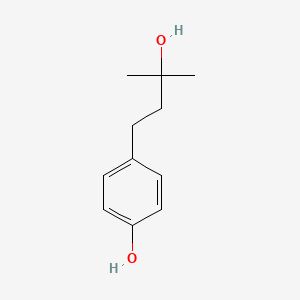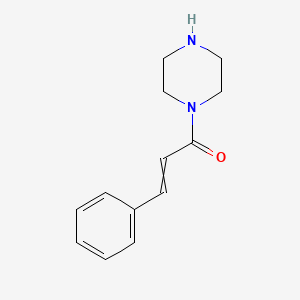
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one
Vue d'ensemble
Description
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one is a compound that belongs to the class of cinnamoyl derivatives. It is characterized by the presence of a cinnamoyl group attached to a piperazine ring. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties, including antinociceptive and anticonvulsive activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with cinnamoyl chloride. The process can be summarized as follows:
Stage 1: Piperazine hydrochloride is reacted with cinnamoyl chloride in dichloromethane under reflux conditions for approximately 9 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the piperazine ring or cinnamoyl moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cinnamoyl derivatives, while reduction can produce reduced piperazine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with GABA receptors, leading to the modulation of neuronal excitability. This interaction is believed to contribute to its anticonvulsive and antinociceptive effects . Additionally, the compound may exert its effects through antioxidant mechanisms, reducing oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one can be compared with other cinnamoyl derivatives and piperazine-based compounds:
Similar Compounds: Cinnamoyl derivatives such as cinnamoyl chloride and cinnamic acid, as well as piperazine derivatives like N-arylpiperazine and N-acylpiperazine.
Uniqueness: this compound stands out due to its combined cinnamoyl and piperazine moieties, which confer unique biological activities and chemical properties.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-phenyl-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2 |
Clé InChI |
DLCYXQODDJUHQL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
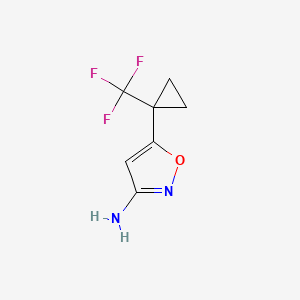
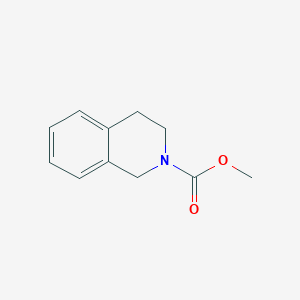
![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)
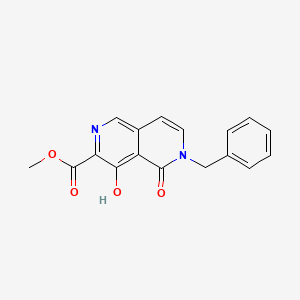
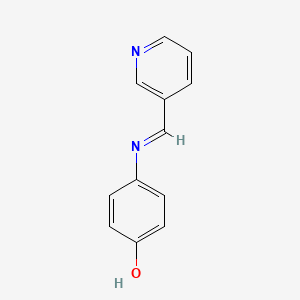
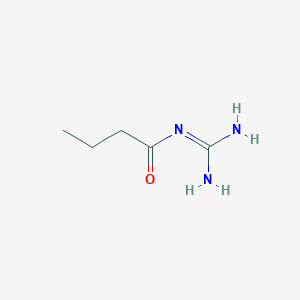
![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)
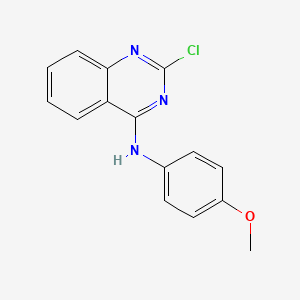
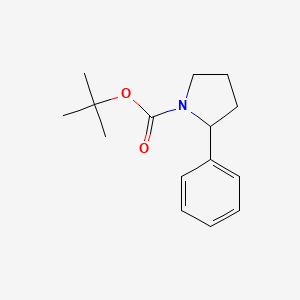
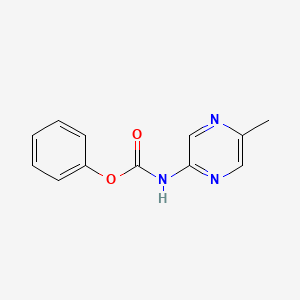
![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)
